3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C19H16N6O2S and its molecular weight is 392.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of novel quinoline and thienoquinoline derivatives with potential antimicrobial activity. For example, novel quinoline containing 3-piperazin-1-yl-benzo[d]isothiazole and 3-piperidin-4-yl-benzo[d]isoxazoles were synthesized and analyzed for antimicrobial activity. The antimicrobial activity was corroborated by docking against various target enzymes, providing insights into the development of new antimicrobial agents (Marganakop et al., 2022).
Antitumor Agents
Another area of interest is the design and synthesis of compounds for potential antitumor activity. For instance, a novel series of 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties, part of known antitumor drugs, was synthesized. These compounds showed promising activity against a wide range of cancer lines, suggesting their potential as new anticancer agents (Mamedov et al., 2022).
Anti-Inflammatory Properties
Compounds based on the quinoxaline scaffold have also been investigated for their anti-inflammatory properties. A study identified 2-(4-methyl-piperazin-1-yl)-quinoxaline as a new lead structure for ligands at the human histamine H4 receptor, showing significant anti-inflammatory properties in vivo. This highlights the potential therapeutic applications of such compounds in treating inflammation-related conditions (Smits et al., 2008).
DNA Detection Probes
The synthesis of benzimidazo[1,2-a]quinolines, substituted with various nuclei like piperidine, has been accomplished using microwave heating. These compounds, characterized by fluorescence spectroscopy, offer potential applications as DNA-specific fluorescent probes, demonstrating the versatility of quinoxaline derivatives in biotechnological applications (Perin et al., 2011).
Green Synthesis Approaches
Efforts have been made towards developing greener synthesis methods for quinoxaline derivatives. For instance, a catalyst-free, environmentally friendly synthesis of quinoxaline and related heterocycles in water under ultrasound irradiation has been reported, highlighting the shift towards sustainable chemistry practices (Mishra et al., 2019).
Mechanism of Action
Target of Action
The compound contains a quinoxaline moiety, which is a type of heterocyclic compound. Quinoxalines are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The exact mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity by binding to its active site. The presence of the piperidinyl and thienotriazinone groups could potentially enhance the compound’s binding affinity to its target .
Biochemical Pathways
Depending on the target, the compound could affect various biochemical pathways. For example, if the target is involved in signal transduction, the compound could potentially disrupt signaling pathways, leading to changes in cellular functions .
Pharmacokinetics
The compound’s pharmacokinetic properties would depend on factors such as its solubility, stability, and permeability. The presence of the piperidinyl group could potentially enhance the compound’s solubility, while the carbonyl group could potentially enhance its stability .
Result of Action
The cellular effects of the compound would depend on the specific target and pathway affected. For instance, if the compound inhibits an enzyme involved in cell proliferation, it could potentially have anti-cancer effects .
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability .
Properties
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c26-18(16-11-20-13-3-1-2-4-14(13)21-16)24-8-5-12(6-9-24)25-19(27)17-15(22-23-25)7-10-28-17/h1-4,7,10-12H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOLZOFGBYGOGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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